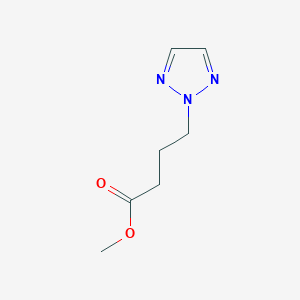![molecular formula C11H18N2O3S B2611705 N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide CAS No. 2305395-76-8](/img/structure/B2611705.png)
N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide, also known as CP-544326, is a small molecule drug compound that belongs to the class of thiazolidinediones. It has been found to have potential therapeutic properties in the treatment of various diseases, including cancer, diabetes, and inflammation.
Mécanisme D'action
The mechanism of action of N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been found to bind to PPARγ and induce its transcriptional activity, leading to the downstream effects on various cellular processes.
Biochemical and Physiological Effects
N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, improvement of insulin sensitivity, and reduction of inflammation. In cancer cells, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been found to inhibit the activity of various oncogenic pathways, including the Akt/mTOR and MAPK pathways. It has also been found to induce the expression of pro-apoptotic proteins, such as Bax and caspases, leading to the activation of apoptosis pathways. In diabetes, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been found to improve insulin sensitivity by increasing the expression of insulin receptor substrate-1 (IRS-1) and glucose transporter 4 (GLUT4) in insulin-sensitive tissues. In inflammation, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and MCP-1, by inhibiting the activity of NF-κB and AP-1 transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has several advantages and limitations for lab experiments. One of the main advantages is its specificity for PPARγ, which allows for the selective activation of this nuclear receptor without affecting other cellular processes. This makes it a useful tool for studying the role of PPARγ in various cellular processes. However, one of the limitations of N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide is its relatively low potency, which requires the use of high concentrations in cell culture experiments. This can lead to non-specific effects and potential toxicity. In addition, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide. One direction is the development of more potent analogs of N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide with improved pharmacokinetic properties. This could lead to the development of more effective drugs for the treatment of cancer, diabetes, and inflammation. Another direction is the investigation of the role of PPARγ in other cellular processes, such as cell differentiation and proliferation. This could provide new insights into the function of this nuclear receptor and its potential therapeutic applications. Finally, the use of N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide in combination with other drugs or therapies could provide synergistic effects and improve treatment outcomes in various diseases.
Méthodes De Synthèse
The synthesis of N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide involves the reaction of 2-cyclopropyl-4-(4-fluorophenyl)thiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)acrylamide to give the desired product, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide. The synthesis of N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been reported in the literature and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic properties in the treatment of cancer, diabetes, and inflammation. In cancer research, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce cell death in cancer cells through the activation of apoptosis pathways. In diabetes research, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes. In inflammation research, N-[1-Cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Propriétés
IUPAC Name |
N-[1-cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-2-11(14)12-10(9-4-5-9)8-13-6-3-7-17(13,15)16/h2,9-10H,1,3-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQUNVCOJXXLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CN1CCCS1(=O)=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclopropyl-2-(1,1-dioxidoisothiazolidin-2-yl)ethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2611622.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2611624.png)
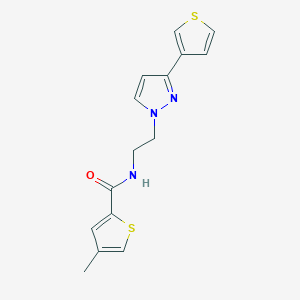
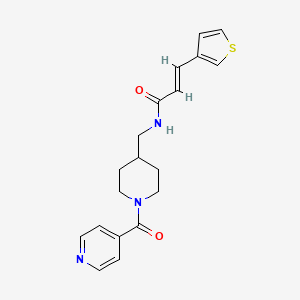
![1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea](/img/structure/B2611627.png)
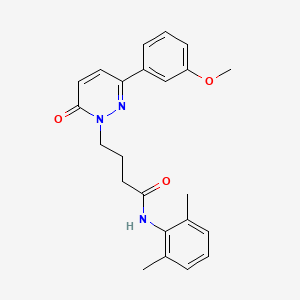
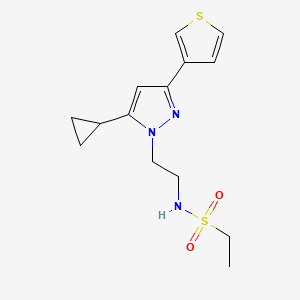
![[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid](/img/structure/B2611632.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2611634.png)
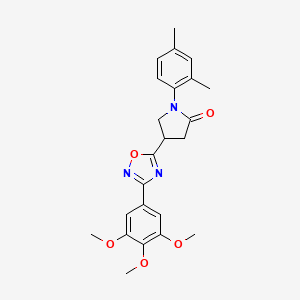
![4,11,13-trimethyl-N-[4-(propan-2-yl)phenyl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2611637.png)


